molecular formula C20H22N4O3S B2722612 1-[3-[4-(1-Methylbenzimidazol-2-yl)piperazin-1-yl]sulfonylphenyl]ethanone CAS No. 836669-89-7

1-[3-[4-(1-Methylbenzimidazol-2-yl)piperazin-1-yl]sulfonylphenyl]ethanone

Cat. No. B2722612
CAS RN: 836669-89-7
M. Wt: 398.48
InChI Key: CHDRFSLRHFSALB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves a multi-step procedure . For instance, structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been designed and synthesized through a multi-step procedure . Their structures were characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .


Molecular Structure Analysis

The molecular structure of this compound is complex, and it’s part of a larger family of compounds known as benzimidazoles . Benzimidazoles are common structural units in pharmacological drugs and medicinal chemistry .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds are often complex and involve multiple steps . For instance, the construction of the desired benzene ring containing 1–2 diamino groups followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring .

Scientific Research Applications

Synthesis and Chemical Characterization

Synthesis of Bioactive Derivatives The synthesis of sulfonamide and amide derivatives incorporating the piperazine ring and imidazo[1,2-b]pyridazine moiety demonstrates the chemical versatility and potential pharmacological applications of this compound. These derivatives were synthesized and characterized for their antimicrobial, antifungal, and antimalarial activities, indicating the compound's utility in developing new therapeutic agents (Bhatt, Kant, & Singh, 2016).

Analytical Method Development A high-performance liquid chromatography (HPLC) method was validated for the simultaneous and quantitative determination of UV-filters in cosmetics, showcasing the analytical applications of related compounds in ensuring product safety and compliance (Nyeborg, Pissavini, Lemasson, & Doucet, 2010).

Pharmacological Applications

Antibacterial and Antifungal Activities Azole-containing piperazine derivatives were synthesized and evaluated for their in vitro antibacterial and antifungal activities. These compounds showed moderate to significant activity, highlighting the potential of such structures in developing new antimicrobial agents (Gan, Fang, & Zhou, 2010).

Antiproliferative and Anticancer Potential The compound and its derivatives have been evaluated for their antiproliferative activity against various cancer cell lines, including breast cancer cells. This research underscores the potential of these molecules in cancer therapy (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).

Novel HDAC Inhibitors Research into the selective inhibition of histone deacetylase (HDAC) has identified derivatives as potential candidates for anticancer therapy, demonstrating the compound's utility in exploring new therapeutic pathways (Wang, Kofler, Brosch, Melesina, Sippl, Martinez, & Easmon, 2015).

properties

IUPAC Name

1-[3-[4-(1-methylbenzimidazol-2-yl)piperazin-1-yl]sulfonylphenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S/c1-15(25)16-6-5-7-17(14-16)28(26,27)24-12-10-23(11-13-24)20-21-18-8-3-4-9-19(18)22(20)2/h3-9,14H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHDRFSLRHFSALB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-[4-(1-Methylbenzimidazol-2-yl)piperazin-1-yl]sulfonylphenyl]ethanone

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